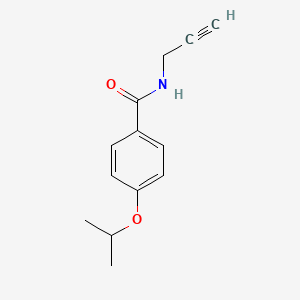

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropoxy group and a prop-2-yn-1-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 4-isopropoxybenzoic acid with prop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropoxy group undergoes nucleophilic substitution under specific conditions. In related compounds, sulfamoyl or alkoxy substituents participate in displacement reactions when activated by electron-withdrawing groups or transition-metal catalysis:

Example Reaction Pathway

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, KOAc, EtOH, 80°C, 20 h | Biaryl derivatives | 52-85% | |

| Ullmann coupling | Cu catalyst, DMSO, 37°C, 18 h | Aryl ethers or amines | 42-65% |

-

The isopropoxy group’s electron-donating nature limits direct substitution unless paired with directing groups (e.g., boronic esters in cross-couplings) .

Propargylamide Reactivity

The propargyl (prop-2-yn-1-yl) group exhibits versatility in:

Click Chemistry

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The terminal alkyne reacts with azides to form 1,2,3-triazoles, enabling bioconjugation or polymer synthesis .

Radical Reactions

-

Cobalt-Catalyzed Hydrofunctionalization:

Propargylamides participate in radical additions with olefins or O₂, forming allylic alcohols or ketones (e.g., cyclohexanol via non-autoxidative pathways) .

Biological Alkylation

-

MicroRNA-21 Inhibition:

4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides (structurally analogous) inhibit miR-21 by alkylating cellular targets, enhancing apoptosis in cancer cells .

Amide Bond Transformations

The benzamide backbone supports:

Hydrolysis

-

Acidic or basic conditions cleave the amide bond to yield 4-isopropoxybenzoic acid and propargylamine .

Condensation Reactions

-

Knoevenagel Condensation:

With aldehydes, the amide’s α-hydrogen participates in C–C bond formation to generate α,β-unsaturated ketones .

Metal-Mediated Couplings

Palladium or copper catalysts enable functionalization:

| Reaction | Catalyst System | Application | Source |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, amine base | Alkyne-aryl bond formation | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Introduction of nitrogen substituents |

-

The propargyl group’s sp-hybridized carbon enhances coupling efficiency in cross-coupling reactions .

Oxidation and Reduction

-

Oxidation:

Propargyl C–H bonds oxidize to ketones or carboxylic acids under RuO₄ or KMnO₄ . -

Reduction:

Hydrogenation over Pd/C converts the alkyne to a propyl group.

Biological Activity and Target Interactions

-

Mechanism of Action:

Analogous compounds (e.g., 4-benzoylamino derivatives) disrupt miR-21 signaling by binding to Dicer or Argonaute proteins, upregulating tumor suppressors like PDCD4 . -

Structure-Activity Relationship (SAR):

Synthetic Protocols

Key Steps from Literature:

-

Suzuki-Miyaura Coupling:

-

Ullmann Coupling:

Purification: RP-HPLC or silica gel chromatography .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary applications of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is in the field of anticancer research . A study focused on designing inhibitors for microRNA-21, an oncogenic microRNA associated with various cancers, utilized derivatives similar to this compound. The synthesized compounds exhibited significant inhibitory effects on microRNA-21 expression, leading to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .

Case Study: Inhibition of MicroRNA-21

| Compound | Inhibition Activity | Cell Line | Mechanism |

|---|---|---|---|

| 1j | Potent | HeLa | Induces apoptosis, up-regulates PDCD4 |

Antifungal Properties

Benzamide derivatives, including compounds related to this compound, have shown promising antifungal activities . Research indicates that these compounds can act against various fungal pathogens, suggesting their potential use as antifungal agents in clinical settings .

Case Study: Antifungal Activity

| Compound Type | Target Pathogen | Activity Observed |

|---|---|---|

| Benzamide Derivatives | Candida spp., Aspergillus spp. | Effective against resistant strains |

Antiplasmodial Activity

Another significant application of this compound is its potential as an antiplasmodial agent . Compounds with similar structures have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have indicated that certain derivatives exhibit strong antiplasmodial activity, making them candidates for further development in malaria treatment .

Case Study: Antiplasmodial Evaluation

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 2.5 | >125 | >50 |

| Compound B | 5.0 | >100 | >20 |

Pharmacological Potential

The pharmacological potential of benzamide analogues, including this compound, extends to various therapeutic areas due to their diverse biological activities. These compounds are being explored for their roles in modulating biochemical pathways relevant to disease states, particularly in cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide: Similar structure with a benzoylamino group instead of an isopropoxy group.

N-(Prop-2-yn-1-yl)benzamide: Lacks the isopropoxy group, making it a simpler analog.

4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the amide group.

Uniqueness

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the isopropoxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications .

Biological Activity

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an isopropoxy group and a propargyl substituent attached to the benzamide moiety. This structure may influence its solubility and interaction with biological targets.

2.1 Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties . It has been evaluated against various cancer cell lines, including:

- NIH/3T3 mouse embryoblast cells

- A549 human lung adenocarcinoma cells

These studies suggest that the compound may induce cytotoxic effects, although the exact mechanisms remain to be fully elucidated.

2.2 Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. Research into related benzamide derivatives has shown that modifications to the benzamide structure can enhance anti-inflammatory activity, suggesting similar potential for this compound .

The mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that:

- The compound may interact with multiple cellular pathways involved in cancer progression and inflammation.

- It could act as a kinase inhibitor , similar to other benzamide derivatives that have shown efficacy against various kinases involved in tumor growth and survival .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings from SAR studies on related compounds include:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | Effective against A549 cells |

| Compound B | Anti-inflammatory | 10.0 | Reduces cytokine production |

| This compound | TBD | TBD | Further studies needed |

The table illustrates that while some related compounds have established activities and IC50 values, further research is necessary to determine the specific activity and potency of this compound.

5.1 In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. These studies typically involve:

- Cell Viability Assays : Measuring cell proliferation in response to varying concentrations of the compound.

- Apoptosis Detection : Using flow cytometry to evaluate apoptotic cell death.

Preliminary results indicate a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

5.2 Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have shown varying degrees of biological activity, underscoring the importance of specific functional groups in modulating efficacy:

This table emphasizes how structural modifications can lead to significant differences in biological outcomes.

6. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in anticancer and anti-inflammatory applications. Ongoing studies are essential to elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Future research should focus on:

- Detailed mechanistic studies to understand its interactions at the molecular level.

- In vivo studies to assess therapeutic potential and safety profiles.

By advancing our understanding of this compound, we can better exploit its therapeutic potential in clinical settings.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-propan-2-yloxy-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15) |

InChI Key |

XNLUDAZQVKPZGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.